molecular formula C11H10F3NO3 B176184 Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate CAS No. 17738-86-2

Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate

Cat. No. B176184
Key on ui cas rn: 17738-86-2
M. Wt: 261.2 g/mol
InChI Key: UKPJCBWVGQNZSF-UHFFFAOYSA-N
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Patent
US08466284B2

Procedure details

Ethanol (1.27 L) and ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate (243.15 g, 1 eq) were heated to reflux. 1-Amino-2-propanol (73.2 g, 1.05 eq) in ethanol (0.29 L) was added to the reaction mixture over 1 hour. The reaction mixture was held at reflux for a further 3 hours and then cooled to 20-25° C. The solvent was removed on a rotary evaporator and the resulting white solid was dissolved in ethyl acetate (1.6 L). The solution was reduced in volume by 80% by distillation at atmospheric pressure. Heptane (1.29 L) was then added and the product precipitated. The mixture was cooled further to 0-5° C. and held at this temperature for 1 hour. The mixture was filtered and the filter cake washed with heptane (0.24 L). The damp product was dried at 50° C. for 16 hours in a vacuum oven. The title compound (227.88 g, 84.3%) was isolated as a white crystalline solid.
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
0.29 L
Type
solvent
Reaction Step One
Quantity
243.15 g
Type
reactant
Reaction Step Two
Quantity
1.27 L
Type
solvent
Reaction Step Two
Yield
84.3%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1)[C:3]([O:5]CC)=O.[NH2:19][CH2:20][CH:21]([OH:23])[CH3:22]>C(O)C>[OH:23][CH:21]([CH3:22])[CH2:20][NH:19][C:3](=[O:5])[C:2]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:10]=1)=[O:1]

Inputs

Step One
Name
Quantity
73.2 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
0.29 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
243.15 g
Type
reactant
Smiles
O=C(C(=O)OCC)NC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
1.27 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a further 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the resulting white solid was dissolved in ethyl acetate (1.6 L)
DISTILLATION
Type
DISTILLATION
Details
The solution was reduced in volume by 80% by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
Heptane (1.29 L) was then added
CUSTOM
Type
CUSTOM
Details
the product precipitated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled further to 0-5° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with heptane (0.24 L)
CUSTOM
Type
CUSTOM
Details
The damp product was dried at 50° C. for 16 hours in a vacuum oven
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(CNC(C(=O)NC1=CC(=CC=C1)C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 227.88 g
YIELD: PERCENTYIELD 84.3%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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